

Technical Guide: Methyl 4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-methoxy-2-nitrobenzoate**

Cat. No.: **B066586**

[Get Quote](#)

CAS Number: 181871-73-8

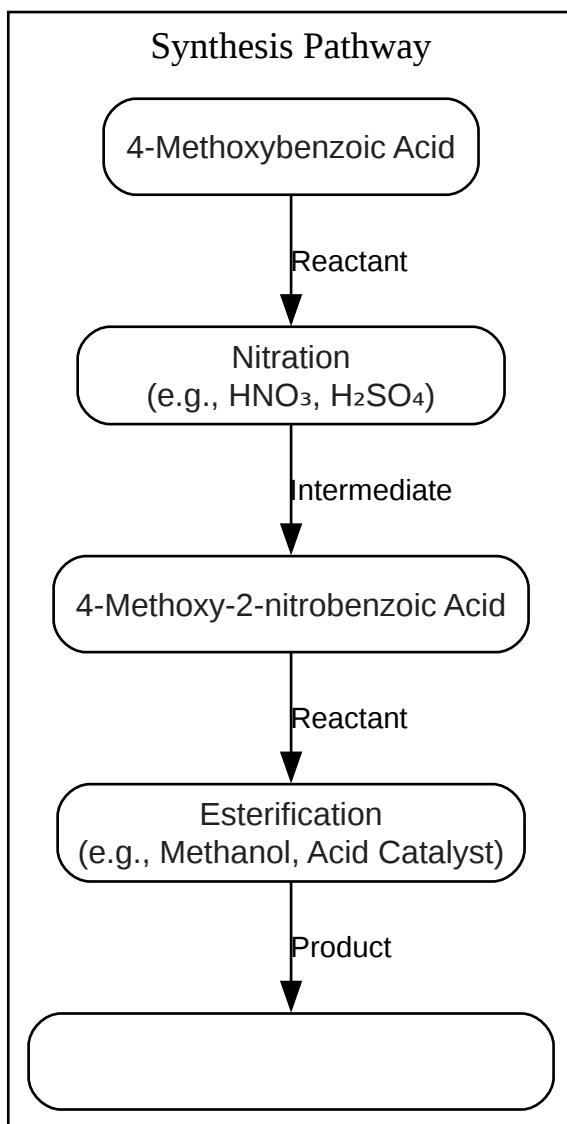
For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2-nitrobenzoate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules.^[1] Its chemical structure, featuring a nitro group and a methoxy group on a benzoate scaffold, provides multiple reaction sites for further chemical modifications. This makes it a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents.^{[1][2]} This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Methyl 4-methoxy-2-nitrobenzoate** is presented in the table below.


Property	Value
CAS Number	181871-73-8
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Alternate Names	4-Methoxy-2-nitro-benzoic acid methyl ester

Synthesis and Purification

Methyl 4-methoxy-2-nitrobenzoate is typically synthesized through a two-step process involving the nitration of a substituted benzoic acid followed by esterification. While a specific detailed protocol for this exact isomer is not readily available in the provided search results, a general experimental workflow can be inferred from the synthesis of related nitrobenzoic acid esters.

General Synthesis Workflow

The synthesis generally proceeds as follows:

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 4-methoxy-2-nitrobenzoate**.

Experimental Protocol: A Generalized Approach

Step 1: Nitration of 4-Methoxybenzoic Acid

A detailed protocol for the nitration of a similar compound, methyl benzoate, can be adapted.^[3] ^[4]

- Preparation of Nitrating Mixture: A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.[3][4]
- Reaction: 4-Methoxybenzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. The nitrating mixture is added dropwise while maintaining a low temperature (typically below 15°C) to control the reaction and minimize the formation of byproducts.[3]
- Work-up: After the addition is complete, the reaction mixture is stirred for a short period and then poured onto crushed ice to precipitate the crude 4-methoxy-2-nitrobenzoic acid.[3]
- Isolation: The solid product is collected by vacuum filtration and washed with cold water.[3]

Step 2: Esterification of 4-Methoxy-2-nitrobenzoic Acid

The resulting carboxylic acid is then esterified. A general procedure for Fischer esterification is as follows:

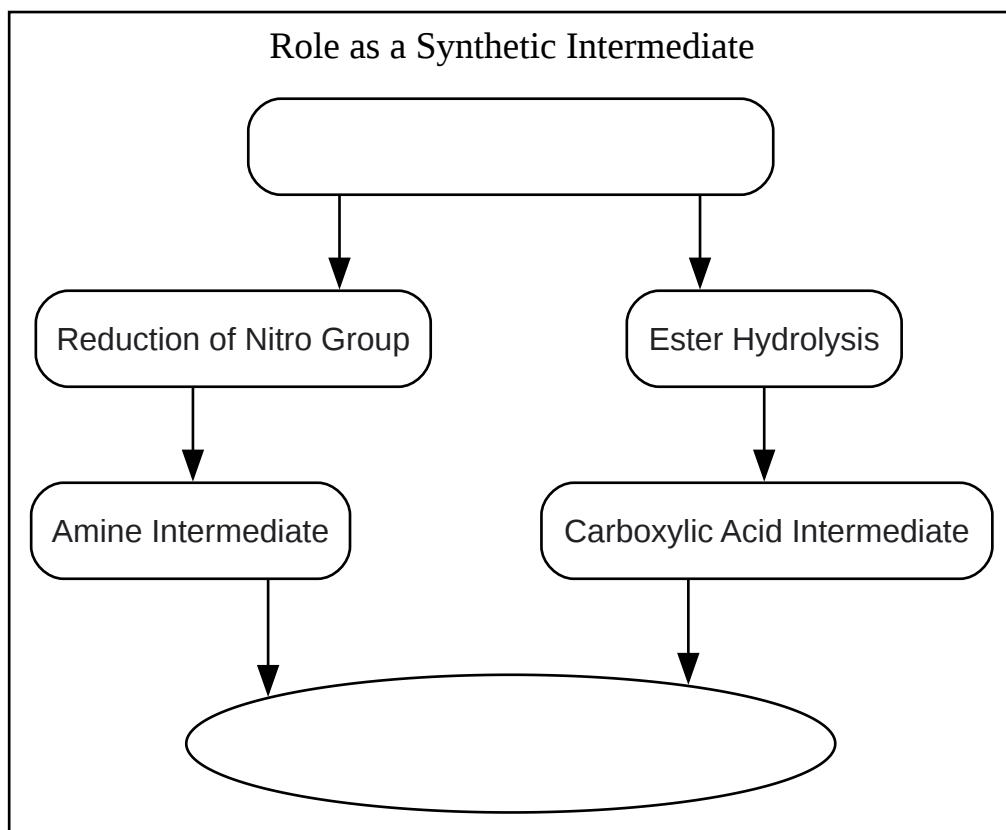
- Reaction: The crude 4-methoxy-2-nitrobenzoic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[5]
- Reflux: The mixture is heated under reflux for several hours to drive the reaction to completion.[5]
- Work-up: After cooling, the reaction mixture is concentrated to remove excess methanol. The residue is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.[5]
- Isolation: The organic solvent is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and evaporated under reduced pressure to yield the crude **Methyl 4-methoxy-2-nitrobenzoate**.

Purification

Recrystallization is a common method for purifying the crude product.

Protocol: Recrystallization from Methanol

- Dissolution: The crude solid is dissolved in a minimal amount of hot methanol.[6]
- Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
- Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold methanol, and dried.[6]


Applications in Drug Discovery and Development

Methyl 4-methoxy-2-nitrobenzoate is primarily utilized as an intermediate in the synthesis of more complex and biologically active molecules.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile scaffold in medicinal chemistry.

Role as a Synthetic Intermediate

The nitro and ester functionalities of **Methyl 4-methoxy-2-nitrobenzoate** are key to its utility.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized. This is a common strategy in the synthesis of various heterocyclic compounds.
- Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations.

[Click to download full resolution via product page](#)

Caption: Chemical transformations of **Methyl 4-methoxy-2-nitrobenzoate**.

Potential in the Synthesis of Bioactive Compounds

While specific signaling pathways directly involving **Methyl 4-methoxy-2-nitrobenzoate** are not documented in the provided search results, its structural motifs are present in compounds with known biological activities. For instance, nitrobenzoic acid derivatives have been investigated for their potential to inhibit cancer cell migration.^[7] Specifically, a related compound, 4-methyl-3-nitrobenzoic acid, was found to inhibit the migration of several tumor cell lines.^[7] This suggests that molecules synthesized from **Methyl 4-methoxy-2-nitrobenzoate** could be explored for similar or other therapeutic applications.

Conclusion

Methyl 4-methoxy-2-nitrobenzoate is a valuable and versatile intermediate in organic synthesis. Its utility in the construction of more complex molecules makes it a significant

compound for researchers in the fields of medicinal chemistry and drug development. The synthetic and purification protocols outlined in this guide, although generalized, provide a solid foundation for its preparation and use in the laboratory. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 4-methoxy-2-nitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b066586#methyl-4-methoxy-2-nitrobenzoate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com